molecular formula C21H16N2OS B2874499 N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide CAS No. 922896-95-5

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide

Cat. No.: B2874499
CAS No.: 922896-95-5
M. Wt: 344.43
InChI Key: BHXRXHQVFGDENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is a useful research compound. Its molecular formula is C21H16N2OS and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Pharmacological Effects

A study by Faizi et al. (2017) explored a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which share structural similarities with N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide. These compounds demonstrated considerable anticonvulsant activity in tests and also induced significant sedative-hypnotic activity without impairing learning and memory. This research highlights the potential of such compounds in developing new pharmacological agents, particularly in the realm of neurological disorders (Faizi et al., 2017).

Cancer Treatment Applications

A number of studies have explored the antitumor potential of benzothiazole derivatives. For instance, Theoclitou et al. (2011) discovered a compound, AZD4877, which showed promising results in arresting cells in mitosis and inducing cellular death, indicating its potential as a cancer treatment agent (Theoclitou et al., 2011). Additionally, Corbo et al. (2016) found that a series of N-1,3-benzothiazol-2-ylbenzamide derivatives had significant antiproliferative activity on human liver and breast cancer cell lines, with compound 1k showing a notable proapoptotic effect (Corbo et al., 2016).

Synthesis and Anticancer Activity

In the field of medicinal chemistry, the synthesis of new benzothiazole derivatives has been a focus area due to their potential anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity, providing insights into the potential therapeutic applications of these compounds (Osmaniye et al., 2018).

Biochemical Potency and Pharmaceutical Properties

Research on benzothiazole derivatives has also focused on their biochemical potency and pharmaceutical properties. Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which were found to be potently cytotoxic against certain cancer cell lines, highlighting the importance of structural modifications in enhancing antitumor activity (Hutchinson et al., 2001).

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(23-18-10-11-20-19(13-18)22-14-25-20)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXRXHQVFGDENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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